molecular formula C30H26O10 B1244936 8-(9,10-Dihydroxy-7-methoxy-3-methyl-1-oxo-3,4-dihydrobenzo[g]isochromen-8-yl)-9,10-dihydroxy-7-methoxy-3-methyl-3,4-dihydrobenzo[g]isochromen-1-one

8-(9,10-Dihydroxy-7-methoxy-3-methyl-1-oxo-3,4-dihydrobenzo[g]isochromen-8-yl)-9,10-dihydroxy-7-methoxy-3-methyl-3,4-dihydrobenzo[g]isochromen-1-one

Cat. No. B1244936
M. Wt: 546.5 g/mol
InChI Key: CJKYODJTBJDEJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(9,10-Dihydroxy-7-methoxy-3-methyl-1-oxo-3,4-dihydrobenzo[g]isochromen-8-yl)-9,10-dihydroxy-7-methoxy-3-methyl-3,4-dihydrobenzo[g]isochromen-1-one is a natural product found in Malbranchea cinnamomea, Paepalanthus bromelioides, and other organisms with data available.

Scientific Research Applications

Compound Isolation and Antimicrobial Activity

Researchers isolated novel compounds from Asphodelus microcarpus, including a compound structurally similar to the one . This study revealed that certain compounds exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and Staphylococcus aureus, highlighting their significant antimicrobial properties (Ghoneim et al., 2014).

Synthesis and Anticancer Properties

A study focused on the synthesis of new compounds with a structural framework similar to the compound of interest. These synthesized compounds were evaluated for their cytotoxic and antimicrobial effects. Remarkably, the study uncovered the interesting cytotoxic activity of certain compounds against different cancer cell lines (Thi et al., 2015).

Novel Neolignans and Antileishmanial Activity

Novel natural dihydrobenzofuran-type neolignans structurally akin to the compound were isolated. These compounds' structures were determined using spectroscopic methods and CD techniques. Additionally, certain compounds exhibited antileishmanial activity (Li et al., 2013).

Chemical Investigation of Secondary Metabolites

Chemical investigation of the endophytic fungus Phyllosticta capitalensis led to the isolation of secondary metabolites structurally similar to the compound . These compounds' structures were elucidated based on comprehensive spectroscopic analysis and literature comparison. Some isolated compounds were evaluated for antimicrobial and cytotoxic activities (Xu et al., 2019).

Synthesis of Novel Antitumor Agents

Researchers developed a convenient method for synthesizing novel antitumor agents structurally related to the compound . This study highlights the potential of such compounds in cancer treatment and the significance of isochromene natural products in medicinal chemistry (Mondal et al., 2003).

properties

Product Name

8-(9,10-Dihydroxy-7-methoxy-3-methyl-1-oxo-3,4-dihydrobenzo[g]isochromen-8-yl)-9,10-dihydroxy-7-methoxy-3-methyl-3,4-dihydrobenzo[g]isochromen-1-one

Molecular Formula

C30H26O10

Molecular Weight

546.5 g/mol

IUPAC Name

8-(9,10-dihydroxy-7-methoxy-3-methyl-1-oxo-3,4-dihydrobenzo[g]isochromen-8-yl)-9,10-dihydroxy-7-methoxy-3-methyl-3,4-dihydrobenzo[g]isochromen-1-one

InChI

InChI=1S/C30H26O10/c1-11-5-13-7-15-9-17(37-3)23(27(33)19(15)25(31)21(13)29(35)39-11)24-18(38-4)10-16-8-14-6-12(2)40-30(36)22(14)26(32)20(16)28(24)34/h7-12,31-34H,5-6H2,1-4H3

InChI Key

CJKYODJTBJDEJI-UHFFFAOYSA-N

SMILES

CC1CC2=C(C(=C3C(=C2)C=C(C(=C3O)C4=C(C5=C(C6=C(CC(OC6=O)C)C=C5C=C4OC)O)O)OC)O)C(=O)O1

Canonical SMILES

CC1CC2=C(C(=C3C(=C2)C=C(C(=C3O)C4=C(C5=C(C6=C(CC(OC6=O)C)C=C5C=C4OC)O)O)OC)O)C(=O)O1

synonyms

Tf-26Vx
vioxanthin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-(9,10-Dihydroxy-7-methoxy-3-methyl-1-oxo-3,4-dihydrobenzo[g]isochromen-8-yl)-9,10-dihydroxy-7-methoxy-3-methyl-3,4-dihydrobenzo[g]isochromen-1-one
Reactant of Route 2
8-(9,10-Dihydroxy-7-methoxy-3-methyl-1-oxo-3,4-dihydrobenzo[g]isochromen-8-yl)-9,10-dihydroxy-7-methoxy-3-methyl-3,4-dihydrobenzo[g]isochromen-1-one
Reactant of Route 3
8-(9,10-Dihydroxy-7-methoxy-3-methyl-1-oxo-3,4-dihydrobenzo[g]isochromen-8-yl)-9,10-dihydroxy-7-methoxy-3-methyl-3,4-dihydrobenzo[g]isochromen-1-one
Reactant of Route 4
8-(9,10-Dihydroxy-7-methoxy-3-methyl-1-oxo-3,4-dihydrobenzo[g]isochromen-8-yl)-9,10-dihydroxy-7-methoxy-3-methyl-3,4-dihydrobenzo[g]isochromen-1-one
Reactant of Route 5
8-(9,10-Dihydroxy-7-methoxy-3-methyl-1-oxo-3,4-dihydrobenzo[g]isochromen-8-yl)-9,10-dihydroxy-7-methoxy-3-methyl-3,4-dihydrobenzo[g]isochromen-1-one
Reactant of Route 6
8-(9,10-Dihydroxy-7-methoxy-3-methyl-1-oxo-3,4-dihydrobenzo[g]isochromen-8-yl)-9,10-dihydroxy-7-methoxy-3-methyl-3,4-dihydrobenzo[g]isochromen-1-one

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